molecular formula C16H11NO2 B3130075 2-benzoyl-1H-indole-3-carbaldehyde CAS No. 34016-31-4

2-benzoyl-1H-indole-3-carbaldehyde

Cat. No.: B3130075
CAS No.: 34016-31-4
M. Wt: 249.26 g/mol
InChI Key: NLHQKHSKXVSZFI-UHFFFAOYSA-N
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Description

2-Benzoyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzoyl-1H-indole-3-carbaldehyde typically involves the reaction of indole-3-carbaldehyde with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods: The scalability of the reaction is achieved by optimizing parameters such as temperature, solvent, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzoyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives, including this compound, exhibit significant biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzoyl-1H-indole-3-carbaldehyde is primarily related to its ability to interact with various biological targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The compound’s aldehyde group can also form covalent bonds with nucleophilic sites in proteins, altering their function .

Comparison with Similar Compounds

Uniqueness: 2-Benzoyl-1H-indole-3-carbaldehyde is unique due to the presence of both the benzoyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-benzoyl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-10-13-12-8-4-5-9-14(12)17-15(13)16(19)11-6-2-1-3-7-11/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHQKHSKXVSZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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